synthesis of 2,6-difluoro-3-methoxy-dl-phenylalanine
synthesis of 2,6-difluoro-3-methoxy-dl-phenylalanine
An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxy-dl-phenylalanine
Abstract
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 2,6-difluoro-3-methoxy-dl-phenylalanine, a fluorinated analog of phenylalanine with significant potential in pharmaceutical research and drug development. The incorporation of fluorine atoms into the phenyl ring can modulate the parent molecule's metabolic stability, binding affinity, and lipophilicity, making such analogs highly valuable as building blocks for novel therapeutics.[1][2] This document details a practical, two-stage synthetic approach, beginning with the preparation of the key intermediate, 2,6-difluoro-3-methoxybenzaldehyde, via directed ortho-lithiation, followed by its conversion to the target amino acid using the Erlenmeyer-Plöchl azlactone synthesis. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Phenylalanine Analogs
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] In the context of amino acids, fluorinated phenylalanine derivatives are of particular interest. They serve as valuable probes for studying protein structure and function and as building blocks for creating peptides and small molecule drugs with enhanced properties, such as increased metabolic stability and improved receptor binding affinity. The target molecule, 2,6-difluoro-3-methoxy-dl-phenylalanine, combines the electronic effects of two ortho-fluorine atoms with a meta-methoxy group, offering a unique substitution pattern for researchers exploring structure-activity relationships (SAR) in drug discovery programs.
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The (I) can be approached via the well-established Erlenmeyer-Plöchl azlactone synthesis. This pathway disconnects the amino acid at the α-carbon and the benzylic carbon, identifying the key precursor as 2,6-difluoro-3-methoxybenzaldehyde (II) and an N-acyl glycine derivative. The aldehyde (II) can, in turn, be synthesized from a simpler substituted benzene, 3,4-difluoroanisole (III), through a regioselective formylation reaction.
Caption: Retrosynthetic pathway for the target amino acid.
Synthesis of Key Intermediate: 2,6-Difluoro-3-methoxybenzaldehyde (II)
The pivotal step in this synthesis is the regioselective introduction of a formyl group onto the 3,4-difluoroanisole ring. The methoxy group serves as a powerful directing metalation group (DMG), facilitating deprotonation at the adjacent ortho-position (C2) by a strong organolithium base.[3] Trapping the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde with high regioselectivity.
Experimental Protocol: Directed Ortho-Lithiation and Formylation
This protocol is adapted from established procedures for the ortho-formylation of substituted anisoles.[4][5]
Materials:
-
3,4-Difluoroanisole (1.0 eq)
-
Lithium diisopropylamide (LDA), 2M solution in THF/Heptane (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic Acid
-
Diethyl ether
-
0.2 M Hydrochloric acid
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Petroleum ether (40-60 °C)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2M LDA solution and dilute with anhydrous THF (approx. 1.5 mL per mmol of LDA).
-
Cooling: Cool the LDA solution to -75 °C using an acetone/dry ice bath.
-
Substrate Addition: Dissolve 3,4-difluoroanisole (1.0 eq) in anhydrous THF (approx. 2 mL per mmol) and add it dropwise to the cooled LDA solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Formylation: Add anhydrous DMF (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir for an additional 10-15 minutes at this temperature.
-
Quenching: Quench the reaction by the dropwise addition of glacial acetic acid (approx. 0.9 mL per 10 mmol of LDA used), followed by the slow addition of water (approx. 12 mL per 10 mmol of LDA used). Allow the mixture to warm to approximately 10 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volumes of the aqueous layer). Combine the organic layers and wash sequentially with water, 0.2 M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which should crystallize upon standing. Recrystallize the solid from a diethyl ether/petroleum ether mixture to afford pure 2,6-difluoro-3-methoxybenzaldehyde as a crystalline solid.[4]
Causality and Insights:
-
LDA as Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing addition to the aromatic ring.
-
Low Temperature: The reaction is maintained at -75 °C to prevent decomposition of the thermally sensitive aryllithium intermediate and to control the regioselectivity of the lithiation.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents react rapidly with water.
-
DMF as Electrophile: DMF is an efficient and cost-effective one-carbon electrophile for introducing the formyl group.
-
Acidic Wash: The dilute HCl wash removes any remaining basic impurities, such as diisopropylamine.
Synthesis of 2,6-Difluoro-3-methoxy-dl-phenylalanine (I)
The Erlenmeyer-Plöchl synthesis provides a direct route from the aldehyde to the α-amino acid.[6] The process involves three key stages:
-
Azlactone Formation: Condensation of the aldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (sodium acetate) to form the unsaturated azlactone.
-
Reduction: Reduction of the exocyclic double bond of the azlactone.
-
Hydrolysis: Ring-opening of the saturated azlactone to yield the final racemic amino acid.
Caption: Workflow for the Erlenmeyer-Plöchl synthesis.
Experimental Protocol: Azlactone Synthesis and Conversion
This protocol is a generalized procedure based on classical Erlenmeyer synthesis methods.[7][8]
Materials:
-
2,6-Difluoro-3-methoxybenzaldehyde (II) (1.0 eq)
-
N-Acetylglycine (1.0 eq)
-
Anhydrous Sodium Acetate (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Red Phosphorus
-
Hydriodic Acid (HI, 57%)
-
Ethanol
Procedure:
Part A: Azlactone Formation
-
Reaction Setup: In a round-bottom flask, combine 2,6-difluoro-3-methoxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0 eq) to the mixture.
-
Heating: Heat the mixture gently in an oil bath at 100-110 °C with constant stirring for 1-2 hours. The reaction mixture should turn a deep color as the azlactone forms.
-
Isolation: Cool the reaction mixture to room temperature. Slowly add ethanol to precipitate the crude azlactone product. Allow it to stand for several hours, or overnight, to maximize crystallization.
-
Purification: Filter the solid product, wash with cold ethanol, and then with warm water to remove unreacted starting materials and salts. The resulting solid is the unsaturated azlactone, which can be used in the next step without further purification.
Part B: Reduction and Hydrolysis
-
Reaction Setup: Place the crude unsaturated azlactone in a round-bottom flask. Add red phosphorus (approx. 2 parts by weight relative to the azlactone) and hydriodic acid (57%, approx. 10 parts by volume).
-
Reflux: Heat the mixture to reflux for 3-4 hours. This single step achieves both the reduction of the double bond and the hydrolysis of the amide and azlactone ring.
-
Workup: Cool the reaction mixture and filter to remove the excess phosphorus.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the crude amino acid hydroiodide salt. Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point of phenylalanine (approx. pH 5.5-6.0) using a base such as ammonium hydroxide.
-
Purification: The neutral amino acid will precipitate out of the solution. Cool the mixture in an ice bath to complete precipitation. Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum to yield 2,6-difluoro-3-methoxy-dl-phenylalanine.
Causality and Insights:
-
Acetic Anhydride: Acts as both the solvent and a dehydrating agent, driving the condensation reaction to form the azlactone ring.[9]
-
Sodium Acetate: A weak base that facilitates the enolization of the N-acetylglycine and catalyzes the condensation with the aldehyde.
-
Red Phosphorus / HI: This is a classic and potent reducing system for converting the unsaturated azlactone directly to the final amino acid. It simultaneously reduces the C=C bond and hydrolyzes the protecting group and lactone ring. Alternative, milder two-step methods involve catalytic hydrogenation (e.g., H₂/Pd-C) followed by separate acid or base hydrolysis.[7]
-
pH Adjustment: Adjusting the pH to the isoelectric point is crucial for precipitating the zwitterionic amino acid from the aqueous solution, thereby separating it from inorganic salts.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes expected analytical data based on the structures and data from similar compounds.
| Compound | Method | Expected Data | Reference |
| 2,6-Difluoro-3-methoxybenzaldehyde | ¹H NMR | δ (ppm): 10.4 (s, 1H, CHO), 7.4 (q, 1H, ArH), 6.7 (m, 1H, ArH), 3.9 (s, 3H, OCH₃) | [4] |
| ¹³C NMR | Expected peaks for aldehyde carbonyl (~185-190 ppm), aromatic carbons (showing C-F coupling), and methoxy carbon (~56 ppm). | - | |
| MS | m/z (M⁺): 172.03 | [4] | |
| 2,6-Difluoro-3-methoxy-dl-phenylalanine | ¹H NMR | δ (ppm): ~7.0-7.3 (m, 2H, ArH), ~4.0 (m, 1H, α-CH), ~3.2 (m, 2H, β-CH₂), ~3.8 (s, 3H, OCH₃). Note: Peaks will broaden/shift depending on solvent and protonation state. | - |
| ¹⁹F NMR | Expected to show two distinct fluorine signals, likely doublets or multiplets due to coupling with aromatic protons. | - | |
| MS | m/z (M+H)⁺: 232.08 | - |
Conclusion
This guide outlines a reliable and scalable synthetic route to 2,6-difluoro-3-methoxy-dl-phenylalanine. The strategy leverages a highly regioselective directed ortho-lithiation for the synthesis of the key benzaldehyde intermediate, followed by the classic and robust Erlenmeyer-Plöchl reaction to construct the amino acid framework. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers in drug development and chemical biology with the practical knowledge required to synthesize this and similar valuable fluorinated amino acid building blocks.
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